1-(Trimethylsilyl)hex-1-en-3-ol
Description
1-(Trimethylsilyl)hex-1-en-3-ol is a silylated alkenol characterized by a hexenol backbone with a trimethylsilyl (TMS) group attached to the first carbon and a hydroxyl group at the third position. This compound combines the reactivity of an alcohol with the steric and electronic effects of the TMS group, making it valuable in organic synthesis, particularly in protective group strategies and catalytic transformations. Wt. 248.44) and 1-((4-methoxybenzyl)oxy)-4-(trimethylsilyl)but-3-yn-2-ol highlight its structural motifs. The TMS group enhances thermal stability and lipophilicity, while the enol moiety enables participation in conjugate addition and cyclization reactions.
Properties
CAS No. |
105487-41-0 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
1-trimethylsilylhex-1-en-3-ol |
InChI |
InChI=1S/C9H20OSi/c1-5-6-9(10)7-8-11(2,3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
ADXAQRATNSQZBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=C[Si](C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
General Procedure and Substrate Scope
The nickel-catalyzed coupling of enol ethers with lithium trimethylsilylmethylide (LiCH$$2$$SiMe$$3$$) is a robust method for synthesizing allylsilanes. For 1-(trimethylsilyl)hex-1-en-3-ol, the protocol involves:
- Reactants : Hex-1-en-3-ol-derived enol ether (e.g., ((1-(hex-1-en-3-yl)vinyl)oxy)trimethylsilane).
- Catalyst : Ni(COD)$$_2$$ (5–10 mol%).
- Conditions : Anhydrous toluene, 60°C, 2–4 hours.
- Yield : 70–85% (isolated as a colorless oil).
Mechanistic Insight : The reaction proceeds via oxidative addition of the enol ether to Ni(0), followed by transmetallation with LiCH$$2$$SiMe$$3$$ and reductive elimination to form the C–Si bond.
Ruthenium-Catalyzed Asymmetric Reduction of Silylated Alkynones
Stereoselective Synthesis
The reduction of 1-(trimethylsilyl)hex-1-yn-3-one to the corresponding alcohol employs:
- Catalyst : RuCl(R,R)-TsDPEN (2.5 mol%).
- Reductant : Formic acid/NEt$$_3$$ in i-PrOH.
- Conditions : Room temperature, 6 hours.
- Stereoselectivity : >90% ee (enantiomeric excess).
Key Data :
| Parameter | Value |
|---|---|
| Substrate | 1-(TMS)hex-1-yn-3-one |
| Conversion | 98% |
| Isolated Yield | 82% |
Barbier-Type Alkylation with Trimethylsilyl Reagents
Zinc-Mediated Coupling
A Barbier reaction between hex-2-enal and trimethylsilyl chloride in the presence of zinc dust yields this compound:
Advantages :
Hydrosilylation of Alkynes
Platinum-Catalyzed Approach
Hydrosilylation of hex-1-yn-3-ol with trimethylsilane under platinum catalysis:
- Catalyst : Karstedt’s catalyst (Pt$$2$$(dvs)$$3$$, 50 ppm).
- Conditions : Toluene, 25°C, 1 hour.
- Regioselectivity : Anti-Markovnikov addition (α-silylation).
Limitations :
Reformatsky Reaction with Silyl Electrophiles
β-Hydroxy Ester Formation
A Reformatsky reagent derived from ethyl bromoacetate reacts with 1-(trimethylsilyl)hex-1-enal to form β-hydroxy esters, which are hydrolyzed to the alcohol:
- Reactants : Ethyl bromoacetate, Zn dust, 1-(TMS)hex-1-enal.
- Conditions : THF, 0°C to 65°C, 24 hours.
- Post-Reaction : Acidic hydrolysis (HCl, H$$_2$$O).
- Yield : 60–68%.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Catalyst | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Ni-Catalyzed Coupling | Ni(COD)$$_2$$ | 70–85 | Moderate | High |
| Ru-Catalyzed Reduction | RuCl complex | 82 | High (90% ee) | Moderate |
| Barbier Alkylation | Zn | 65–75 | Low | High |
| Hydrosilylation | Pt | 55–60 | High | Low |
| Reformatsky Reaction | None | 60–68 | None | Moderate |
Key Findings
- Catalytic Efficiency : Nickel and ruthenium systems offer superior yields and stereocontrol but require stringent anhydrous conditions.
- Cost-Effectiveness : Zinc-mediated Barbier reactions are economical for large-scale synthesis despite lower stereoselectivity.
- Functional Group Tolerance : Hydrosilylation is sensitive to protic substrates, limiting its utility.
Industrial-Scale Considerations
Continuous Flow Reactors
Recent patents highlight the use of continuous flow systems for silylation reactions:
- Throughput : 1–5 kg/hour.
- Solvent Recovery : >90% toluene recycling.
- Safety : Reduced exotherm risks compared to batch processes.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies indicate that visible-light-mediated silylation of alkenes using Ir(ppy)$$3$$ and Me$$3$$SiBpin achieves:
- Yield : 50–55%.
- Conditions : Blue LEDs, DMF, 25°C.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)hex-1-en-3-ol undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
1-(Trimethylsilyl)hex-1-en-3-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a reagent in the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties and is used in the development of new drugs.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)hex-1-en-3-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in synthetic chemistry or biological systems.
Comparison with Similar Compounds
(a) 1-(p-Tolyl)hex-1-yn-3-ol (C₁₃H₁₆O)
- Structure : Features a terminal alkyne and hydroxyl group at C3, with a p-tolyl substituent.
- Properties: Boiling Point: Not reported, but similar alkyne alcohols exhibit lower boiling points compared to silylated analogs due to reduced steric bulk. IR: νmax 3331 cm⁻¹ (O-H stretch) . Key Difference: Lacks the TMS group, resulting in higher polarity and lower stability under acidic conditions.
(b) (Z)-1-Phenyl-6-(trimethylsilyl)hex-6-en-3-ol (C₁₅H₂₄OSi)
- Structure : Contains a phenyl group at C1 and a TMS group at C6, with a hydroxyl group at C3.
- Properties: Molecular Weight: 248.44 g/mol. Solubility: Enhanced organic phase solubility due to the TMS group . Key Difference: The phenyl group introduces aromatic stabilization, altering reactivity in electrophilic substitutions compared to the non-aromatic target compound.
(c) 3-Methyl-1-hexyn-3-ol (C₇H₁₂O)
- Structure : Terminal alkyne with a hydroxyl and methyl group at C3.
- Properties :
Physicochemical Properties Comparison
*Estimated based on analogs.
Q & A
[Advanced] What are effective synthetic routes for 1-(Trimethylsilyl)hex-1-en-3-ol, and how can regioselectivity be controlled during the formation of the enol silyl ether?
Answer:
- Synthetic Routes :
- Silylation of Hex-1-en-3-ol : React hex-1-en-3-ol with trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole. This method is analogous to silyl ether formation in alcohols .
- Grignard Addition : Use a silyl-protected aldehyde (e.g., trimethylsilylpropanal) with a vinyl Grignard reagent, followed by acid-catalyzed dehydration to form the α,β-unsaturated silyl ether .
- Regioselectivity Control : Steric hindrance from bulky bases (e.g., LDA) favors the formation of the less substituted enolate. Electronic effects, such as directing groups on the carbonyl precursor, can also bias regioselectivity .
[Advanced] How does the trimethylsilyl group affect the stability and reactivity of hex-1-en-3-ol in Diels-Alder reactions?
Answer:
- Electrophilicity Enhancement : The electron-withdrawing trimethylsilyl group increases the electrophilicity of the double bond, accelerating cycloaddition with dienes.
- Transition-State Stabilization : Hyperconjugation between the silyl group and the π-system stabilizes the transition state, lowering activation energy.
- Comparative Studies : Non-silylated analogs show slower reaction rates and altered regiochemistry (e.g., endo vs. exo selectivity). Kinetic studies using silylated substrates report rate enhancements of up to 10-fold .
[Basic] What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR : The trimethylsilyl group exhibits distinct singlets at δ ~0 ppm (¹H) and δ ~10–20 ppm (¹³C). The enol proton (δ 5–6 ppm) and hydroxyl proton (δ 1–3 ppm, broad) confirm the structure .
- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (O-H stretch) and ~1250 cm⁻¹ (Si-C stretch) are diagnostic.
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₉H₂₀OSi (MW 172.3) and fragmentation patterns (e.g., loss of TMS group) validate the compound .
[Advanced] What strategies mitigate competing side reactions when introducing the trimethylsilyl group to hex-1-en-3-ol?
Answer:
- Anhydrous Conditions : Use dry solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis of TMSCl .
- Catalytic DMAP : Accelerates silylation and reduces side products like elimination or polymerization.
- Low-Temperature Control : Reactions at −78°C minimize thermal degradation. Progress monitoring via TLC or GC-MS ensures timely quenching .
[Advanced] How can enantioselective synthesis of this compound be achieved?
Answer:
- Chiral Lewis Acids : BINOL-derived phosphoric acids induce asymmetry during silylation, achieving up to 90% enantiomeric excess (ee) .
- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of a racemic precursor, yielding the desired (R)- or (S)-enantiomer .
- Palladium Catalysis : Asymmetric allylic silylation using chiral ligands (e.g., PHOX) provides high stereocontrol .
[Advanced] How to resolve contradictions in reported stability data under varying pH conditions?
Answer:
- Systematic Buffering : Perform stability studies in buffered solutions (pH 1–14) with HPLC monitoring. Hydrolysis of the silyl ether is rapid under acidic (pH < 3) or basic (pH > 10) conditions but negligible at neutral pH .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the compound compared to protic solvents (e.g., MeOH).
- Controlled Humidity : Moisture-free environments prevent unintended cleavage of the silyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
